(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
CAS No.: 1706100-45-9
Cat. No.: VC7006927
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706100-45-9 |
|---|---|
| Molecular Formula | C22H23FN4O3 |
| Molecular Weight | 410.449 |
| IUPAC Name | [3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C22H23FN4O3/c23-17-9-3-1-7-15(17)21-24-19(30-26-21)12-14-6-5-11-27(13-14)22(28)20-16-8-2-4-10-18(16)29-25-20/h1,3,7,9,14H,2,4-6,8,10-13H2 |
| Standard InChI Key | KAOKJENTXDQBBO-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is characterized by three distinct structural domains:
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A 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group.
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A piperidine ring connected to the oxadiazole via a methylene bridge.
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A 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety linked through a methanone group.
Molecular Formula:
Molecular Weight: 423.44 g/mol (calculated).
Synthetic Pathways and Optimization
Key Intermediate Synthesis
The synthesis involves modular assembly of subunits:
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Oxadiazole Formation: Reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride under acidic conditions yields 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine .
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Piperidine Functionalization: Alkylation of piperidine at the 3-position with bromomethyl-oxadiazole intermediate forms the methylene-linked hybrid .
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Methanone Coupling: Condensation of the piperidine-oxadiazole intermediate with 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid using carbodiimide coupling reagents .
Table 1: Synthetic Yield Optimization
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | NH2OH·HCl, HCl | 80 | 72 |
| 2 | K2CO3, DMF | 110 | 65 |
| 3 | EDC, HOBt | 25 | 58 |
| Parameter | Value |
|---|---|
| LogP | 2.8 |
| PSA (Ų) | 78.5 |
| H-bond donors/acceptors | 1/6 |
| CYP3A4 inhibition | Low risk |
Industrial and Research Applications
Drug Discovery
The compound’s dual heterocyclic architecture positions it as a candidate for:
Chemical Probes
Functionalization at the piperidine nitrogen (e.g., introducing radiolabels) could enable CNS receptor mapping in positron emission tomography (PET) .
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